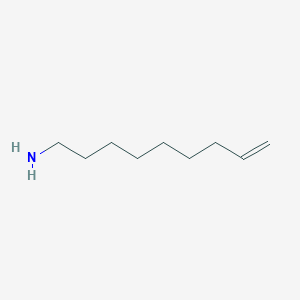

non-8-en-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

non-8-en-1-amine is an organic compound with the molecular formula C9H19N It is an amine derivative of nonene, characterized by a long carbon chain with a terminal amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: non-8-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 8-nonenoic acid with ammonia or an amine under specific conditions. Another method includes the reduction of 8-nonenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic hydrogenation of 8-nonenitrile. This process involves the use of high pressure and temperature to facilitate the reduction reaction, yielding this compound as the primary product.

Analyse Chemischer Reaktionen

N-Alkylation Reactions

Non-8-en-1-amine undergoes alkylation via an SN2 mechanism with alkyl halides, forming secondary or tertiary amines. Key findings include:

-

Catalysts : Gold(I) complexes (e.g., AuCl) and rhodium catalysts enhance reaction efficiency, achieving yields up to 88% under optimized conditions.

-

Solvent Effects : Polar aprotic solvents like DMF improve nucleophilicity, while aqueous bases (e.g., NaOH) neutralize HBr byproducts .

Mechanism :

\ceRCH2Br+NH2(CH2)7CH=CH2−>RCH2NH(CH2)7CH=CH2+HBr

Quaternary ammonium salts form with excess alkyl halides, requiring stoichiometric control .

Acylation (Schotten–Baumann Reaction)

Reaction with acyl chlorides or anhydrides produces stable amides:

-

Conditions : Conducted in aqueous NaOH to trap HCl, with yields >75% for acetyl chloride derivatives .

-

Example :

\ceCH3COCl+NH2(CH2)7CH=CH2−>CH3CONH(CH2)7CH=CH2+HCl

Sulfonation (Hinsberg Reaction)

Sulfonyl chlorides react with the amine to form sulfonamides, useful for purification and identification:

-

Specificity : Benzene sulfonyl chloride selectively modifies primary amines without affecting the alkene group .

-

Byproducts : Hydrochloride salts precipitate, enabling facile isolation .

CO₂ Carbamate Formation

This compound reacts with CO₂ under humid conditions via a six-membered transition state:

-

Mechanism : A Bro̷nsted base (e.g., water) assists proton transfer, forming alkylammonium carbamate .

-

Kinetics : Activation energy barriers drop to ~16 kcal/mol with amine-assisted pathways .

Mizoroki–Heck Arylation

The allylic amine participates in palladium-catalyzed coupling with aryl halides:

-

Conditions : Pd(OAc)₂, PPh₃ ligand, and K₂CO₃ in DMF at 80°C .

-

Outcome : Arylation at the alkene terminus, yielding β-aryl substituted amines .

Oxidation Reactions

Controlled oxidation yields nitroso derivatives or hydroxylamines:

-

Reagents : Peroxymonosulfuric acid (H₂SO₅) selectively oxidizes the amine group .

-

Byproducts : Over-oxidation to nitro compounds occurs with excess reagent .

Schiff Base Formation

Reaction with aldehydes forms imine linkages, pivotal in coordination chemistry:

-

Equilibrium : Reversible in aqueous media but stabilized by anhydrous conditions .

-

Applications : Intermediate for heterocyclic synthesis or metal-organic frameworks .

Comparative Reaction Data Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role in Drug Development

Non-8-en-1-amine can serve as a crucial component in the synthesis of bioactive compounds. Amines are integral to the design of pharmaceuticals due to their ability to interact with biological targets. Research indicates that amines can be modified to enhance their pharmacokinetic properties and therapeutic efficacy. For instance, structure-activity relationship (SAR) studies often utilize amines to optimize drug candidates targeting diseases such as cancer and neurological disorders .

Carbon Capture Technologies

this compound is explored for its role in environmental remediation, particularly in carbon capture technologies. Amines are utilized as sorbents for CO2 removal from industrial emissions. Case studies have shown that amine-based systems can effectively capture CO2, making them vital for reducing greenhouse gas emissions .

Table 2: Case Studies on Amine-Based Carbon Capture

| Study | Findings |

|---|---|

| Case Study 1 | 90% CO2 capture efficiency under optimal conditions |

| Case Study 2 | Reduced energy consumption compared to traditional methods |

| Case Study 3 | Long-term stability of amine solutions |

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for constructing complex molecules. Its ability to undergo various transformations allows chemists to develop new synthetic methodologies. Recent advances have focused on the selective functionalization of amines, expanding their utility in synthesizing diverse compounds .

Wirkmechanismus

The mechanism of action of non-8-en-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and interact with biological molecules, potentially affecting biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Nonylamine: Similar structure but lacks the double bond present in non-8-en-1-amine.

Octylamine: Shorter carbon chain, leading to different physical and chemical properties.

Decylamine: Longer carbon chain, which affects its reactivity and applications.

Uniqueness: this compound is unique due to the presence of a double bond in its carbon chain, which imparts distinct reactivity and properties compared to its saturated counterparts. This structural feature allows for additional chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer |

151626-27-6 |

|---|---|

Molekularformel |

C9H19N |

Molekulargewicht |

141.25 |

IUPAC-Name |

non-8-en-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-10H2 |

InChI-Schlüssel |

YTHGSFAORWSNRR-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCN |

Kanonische SMILES |

C=CCCCCCCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.